3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid is an organic compound characterized by the molecular formula . This compound is a derivative of benzoic acid, with a 2-chloropyrimidin-4-yloxy substituent at the meta position of the benzene ring. The presence of the chloropyrimidine moiety imparts unique chemical properties, making it of interest in various scientific fields, particularly medicinal chemistry and materials science.
The compound is cataloged in chemical databases such as PubChem and BenchChem, which provide detailed information on its structure, synthesis, and applications.
3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid falls under the category of aromatic carboxylic acids and heterocyclic compounds. Its classification is significant for understanding its reactivity and potential applications in organic synthesis and pharmaceutical development.
The synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid typically involves a nucleophilic substitution reaction between 2-chloropyrimidine and 3-hydroxybenzoic acid.
This method can be scaled for industrial production, optimizing conditions for yield and purity through techniques like continuous flow reactors.
The molecular structure of 3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid features:
InChI=1S/C11H7ClN2O3/c12-11-13-5-4-9(14-11)17-8-3-1-2-7(6-8)10(15)16/h1-6H,(H,15,16)
DDJBNNXIOUMIJH-UHFFFAOYSA-N
These identifiers are crucial for searching chemical databases and ensuring precise communication in scientific literature.
3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or material properties.
The mechanism of action for 3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid varies based on its application:
Understanding these interactions is essential for developing therapeutic agents targeting specific pathways .
The physical properties include:
Key chemical properties:
These properties are critical for determining the handling and storage requirements of the compound in laboratory settings .
3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid has several applications:
This compound's versatility highlights its importance across multiple scientific disciplines, paving the way for future research and development initiatives.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: